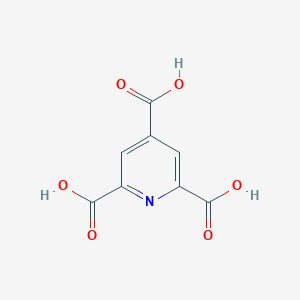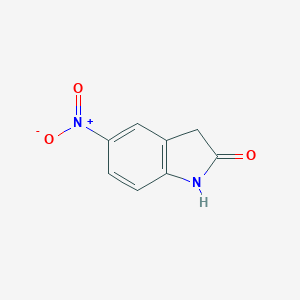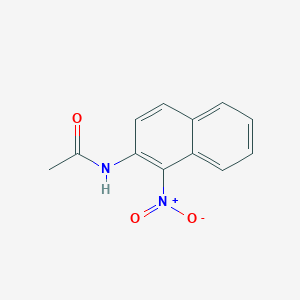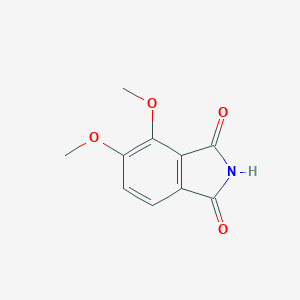
4,5-Dimethoxy-1h-isoindole-1,3(2h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethoxy-1h-isoindole-1,3(2h)-dione, also known as phthalimidine, is an organic compound with a molecular formula of C10H8N2O4. It is a white crystalline solid that is commonly used in scientific research applications. Phthalimidine is a versatile compound that can be synthesized in different ways, and it has a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethoxy-1h-isoindole-1,3(2h)-dionee is not fully understood, but it is believed to act as an electrophile that reacts with nucleophiles, such as amines and thiols. Phthalimidine can also undergo hydrolysis to form phthalic acid and ammonia.
Biochemical and Physiological Effects:
Phthalimidine has been shown to have a variety of biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antipyretic properties. Phthalimidine has also been shown to inhibit the growth of certain cancer cells and to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,5-Dimethoxy-1h-isoindole-1,3(2h)-dionee in lab experiments is its versatility. It can be synthesized in different ways and can be used as a building block for the synthesis of other organic compounds. Phthalimidine is also relatively stable and can be stored for long periods of time. However, one limitation of using 4,5-Dimethoxy-1h-isoindole-1,3(2h)-dionee in lab experiments is its toxicity. It can be harmful if ingested or inhaled and can cause skin irritation.
Direcciones Futuras
There are several future directions for the research and application of 4,5-Dimethoxy-1h-isoindole-1,3(2h)-dionee. One area of interest is the development of new synthetic methods for 4,5-Dimethoxy-1h-isoindole-1,3(2h)-dionee that are more efficient and environmentally friendly. Another area of interest is the exploration of the potential therapeutic applications of 4,5-Dimethoxy-1h-isoindole-1,3(2h)-dionee, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, the use of 4,5-Dimethoxy-1h-isoindole-1,3(2h)-dionee in the development of new materials, such as polymers and catalysts, is an area of ongoing research.
Métodos De Síntesis
Phthalimidine can be synthesized in different ways, including the reaction of phthalic anhydride with ammonia, the reaction of phthalic acid with urea, and the reaction of phthalic acid with hydrazine. The most common method for synthesizing 4,5-Dimethoxy-1h-isoindole-1,3(2h)-dionee is the reaction of phthalic anhydride with ammonia. This reaction produces phthalimide, which is then converted to 4,5-Dimethoxy-1h-isoindole-1,3(2h)-dionee by the reaction with nitrous acid.
Aplicaciones Científicas De Investigación
Phthalimidine has a wide range of scientific research applications. It is commonly used as a building block for the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. Phthalimidine is also used as a reagent in organic synthesis, such as in the preparation of Schiff bases and hydrazones. In addition, 4,5-Dimethoxy-1h-isoindole-1,3(2h)-dionee is used in the synthesis of polymers, such as polyimides and polyamides.
Propiedades
Número CAS |
4667-74-7 |
|---|---|
Fórmula molecular |
C10H9NO4 |
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
4,5-dimethoxyisoindole-1,3-dione |
InChI |
InChI=1S/C10H9NO4/c1-14-6-4-3-5-7(8(6)15-2)10(13)11-9(5)12/h3-4H,1-2H3,(H,11,12,13) |
Clave InChI |
CQXJYTYXSDPYCB-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C(=O)NC2=O)OC |
SMILES canónico |
COC1=C(C2=C(C=C1)C(=O)NC2=O)OC |
Otros números CAS |
4667-74-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



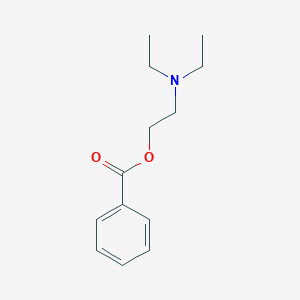
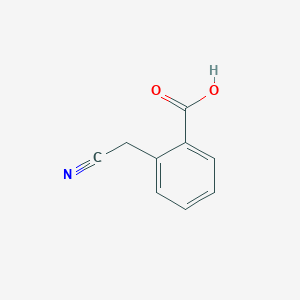
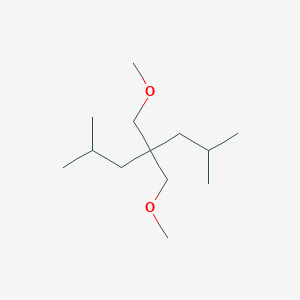


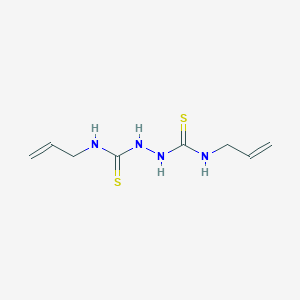


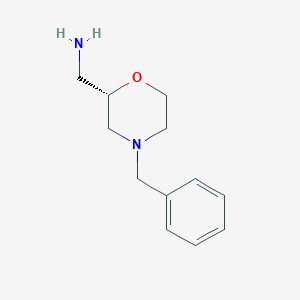
![4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B181543.png)
